(1H-Indol-2-ylmethyl)methylamine
Overview
Description
(1H-Indol-2-ylmethyl)methylamine is an organic compound with the molecular formula C10H12N2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and chemical research. It is slightly soluble in water and has a melting point of 68-75°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-2-ylmethyl)methylamine typically involves the reaction of indole derivatives with methylamine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method includes the reductive amination of indole-2-carboxaldehyde with methylamine in the presence of a reducing agent .
Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes. These processes utilize catalysts such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction of indole-2-carboxaldehyde to the desired amine .
Chemical Reactions Analysis
Types of Reactions: (1H-Indol-2-ylmethyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: It can be reduced to form indole-2-methylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-methylamine derivatives.
Substitution: Various N-substituted indole derivatives.
Scientific Research Applications
(1H-Indol-2-ylmethyl)methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1H-Indol-2-ylmethyl)methylamine involves its interaction with various molecular targets and pathways. In biological systems, it can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter levels and signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (1H-Indol-2-ylmethyl)amine
- (1H-Indol-3-yl)methanamine
- 1-Methyl-1H-indol-4-ylamine
- 2-(1H-indol-3-ylsulfanyl)-ethylamine
Comparison: (1H-Indol-2-ylmethyl)methylamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to (1H-Indol-3-yl)methanamine, it has different reactivity and binding affinities, making it suitable for different applications. Its methylamine group also provides unique opportunities for further chemical modifications and derivatizations .
Biological Activity
(1H-Indol-2-ylmethyl)methylamine, also known by its CAS number 90888-62-3, is an indole derivative that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological systems, influencing receptor and enzyme activity, which may lead to therapeutic applications in fields such as oncology and neurology.
This compound possesses a unique structure that allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of different derivatives with potentially enhanced biological properties.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is known to bind to serotonin receptors, which play critical roles in neurotransmitter signaling pathways. This binding can modulate neurotransmitter levels, potentially impacting mood and cognitive functions . Additionally, the compound may influence various metabolic pathways through its interactions with enzymes, suggesting a multifaceted mechanism of action.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antibacterial agent .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound indicate that it may inhibit the proliferation of cancer cells. The specific mechanisms remain under investigation, but the compound's ability to modulate receptor activity could contribute to its anticancer effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study conducted by researchers at a university demonstrated that derivatives of this compound showed significant inhibitory effects on bacterial growth, particularly against strains resistant to conventional antibiotics .
- Cancer Cell Proliferation : In vitro studies revealed that this compound reduced the viability of certain cancer cell lines by inducing apoptosis, suggesting its potential as a chemotherapeutic agent.
- Neuropharmacological Effects : Research published in pharmacological journals highlighted the compound's interaction with serotonin receptors, indicating potential applications in treating mood disorders .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
(1H-Indol-2-ylmethyl)amine | Indole derivative | Moderate antimicrobial activity |
(1H-Indol-3-yl)methanamine | Indole derivative | Stronger anticancer properties |
1-Methyl-1H-indol-4-ylamine | Indole derivative | Neuroprotective effects |
2-(1H-indol-3-ylsulfanyl)-ethylamine | Indole derivative | Antioxidant properties |
This table illustrates how this compound stands out due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
1-(1H-indol-2-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11-12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIZNKNSMGEKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301289 | |
Record name | N-Methyl-1H-indole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90888-62-3 | |
Record name | N-Methyl-1H-indole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90888-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1H-indole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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